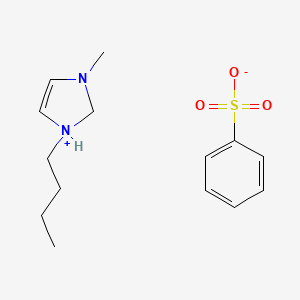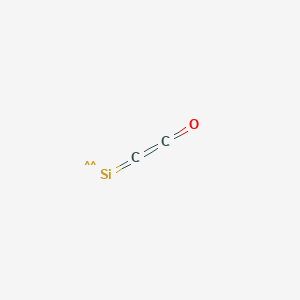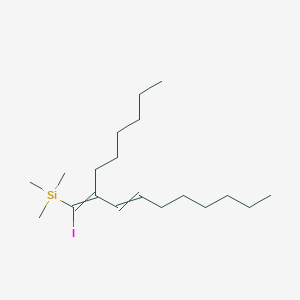
Tridecanal, 13-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecanal, 13-(phenylmethoxy)-: is an organic compound with the molecular formula C20H32O2 It is a long-chain fatty aldehyde with a phenylmethoxy group attached to the 13th carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tridecanal, 13-(phenylmethoxy)- typically involves the reaction of tridecanal with phenylmethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of Tridecanal, 13-(phenylmethoxy)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tridecanal, 13-(phenylmethoxy)- can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 13-(phenylmethoxy)tridecanoic acid.
Reduction: 13-(phenylmethoxy)tridecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tridecanal, 13-(phenylmethoxy)- is used as a model compound in the development of nonradioactive assays for enzymes such as 2-hydroxyacyl-CoA lyase (HACL1) and sphingosine-1-phosphate lyase (SGPL1) employing the Hantzsch reaction .
Biology: The compound is studied for its role as a volatile oil component in plants and its potential as a human metabolite .
Medicine: Research is ongoing to explore the potential therapeutic applications of Tridecanal, 13-(phenylmethoxy)-, particularly in the development of new drugs targeting specific metabolic pathways.
Industry: In the industrial sector, Tridecanal, 13-(phenylmethoxy)- is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of Tridecanal, 13-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which may play a role in its biological activity. The phenylmethoxy group may also contribute to its binding affinity and specificity for certain enzymes and receptors.
Comparación Con Compuestos Similares
Tridecanal: A long-chain fatty aldehyde without the phenylmethoxy group.
13-(phenylmethoxy)tridecanoic acid: The oxidized form of Tridecanal, 13-(phenylmethoxy)-.
13-(phenylmethoxy)tridecanol: The reduced form of Tridecanal, 13-(phenylmethoxy)-.
Uniqueness: Tridecanal, 13-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and potential biological activities. This functional group enhances its reactivity and specificity in various chemical and biological processes, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
573673-71-9 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
13-phenylmethoxytridecanal |
InChI |
InChI=1S/C20H32O2/c21-17-13-8-6-4-2-1-3-5-7-9-14-18-22-19-20-15-11-10-12-16-20/h10-12,15-17H,1-9,13-14,18-19H2 |
Clave InChI |
RLKYDYXYQBEMPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)



![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)

![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)


![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
